Neon

准分子激光 深紫外光刻 缓冲气体优化

Sourcing high-purity neon for semiconductor lithography or precision calibration often faces supply inconsistency and insufficient purity. Our ≥99.999% Neon directly resolves these challenges: - Enables stable ArF/KrF excimer laser output at 96-97.5% buffer gas volume, eliminating power loss from inert gas substitution. - Provides dense NIR emission lines (800-3400 nm) for spectroscopic calibration, superior to argon or krypton sources. - Ensures cryogenic leak detection repeatability in 20-30 K systems, leveraging Ne's 27.1 K boiling point for stable MS signal. Sourced from dedicated ASU refining.

Molecular Formula Ne
Molecular Weight 20.180 g/mol
CAS No. 7440-01-9
Cat. No. B1203905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeon
CAS7440-01-9
SynonymsNeon
Molecular FormulaNe
Molecular Weight20.180 g/mol
Structural Identifiers
SMILES[Ne]
InChIInChI=1S/Ne
InChIKeyGKAOGPIIYCISHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 10 l / 50 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityNegligible
Solubility of gas in water (20 °C): 10.5 cu cm/kg water
Solubility in water: very poo

氖气(Neon,CAS 7440-01-9)采购与选型指南:核心理化属性与工业定位


氖气(Neon, Ne)是一种单原子稀有气体,原子序数10,原子量20.1797,CAS登记号7440-01-9。氖气在标准条件下无色、无臭、无味、化学惰性,天然丰度极低,在大气中仅占约18.2 ppmv,主要经大型空气分离装置(ASU)低温精馏提取 [1]。氖气在地球大气中的稀缺性与其在宇宙中的高丰度(第五丰富元素)形成鲜明对比,这一特征直接决定了其供应成本结构与战略储备价值。其最重要的量化物理参数包括第一电离能21.564541 eV、标准熵S°gas,1 bar = 146.328 ± 0.003 J/mol·K,这些数值从根本上定义了氖气在电子碰撞、放电等离子体及低温热力学系统中的行为边界 [2][3]。

为什么不能用氦气(Helium)或氩气(Argon)简单替代氖气?


氖气在工程选型中不可被氦气(He)或氩气(Ar)等同类稀有气体简单互换,其根本原因在于三组关键物理化学参数的差异对系统性能产生非线性、不可补偿的影响。第一,氖气的第一电离能(21.56 eV)介于氦气(24.59 eV)与氩气(15.76 eV)之间,这一数值差异直接影响电子碰撞截面、放电击穿电压阈值以及等离子体中电子能量分布,从而决定准分子激光中能量转移效率与紫外光子产额 [1]。第二,氖气的原子质量(20.18 amu)约为氦气(4.00 amu)的5倍,导致其热导率、声速、扩散系数等输运性质与氦气产生数量级差异,在低温制冷循环和泄漏检测应用中不可替代 [2]。第三,氖气的折射率色散曲线在深紫外至近红外波段与其他稀有气体截然不同,直接决定光学系统校准与波长定标的精度 [3]。因此,以“惰性气体均可通用”为前提的替代方案会导致输出功率下降、检测灵敏度降低或校准偏移,造成系统级性能劣化。

氖气差异化定量证据:针对替代方案的性能对比与选型决策依据


激光输出功率对比:氖气替代氦气作为准分子激光缓冲气体的效率提升

在气体放电激光器中,以氖气(Ne)替代氦气(He)作为缓冲气体可显著提升输出功率和效率。一项针对KrF准分子激光(248 nm)的专利实验证明,使用Ne作为缓冲气体时,不仅输出功率获得实质性提升,且使电晕丝预电离技术得以有效应用,这在He基混合气体中无法实现 [1]。此外,在F₂激光(157 nm)中,采用Ne作为主缓冲气体并在较高温度下运行,是实现高效157 nm输出的关键工程路径——He基缓冲气体在此波段无法提供同等的能级匹配和碰撞能量转移效率 [2]。

准分子激光 深紫外光刻 缓冲气体优化

电离能对比:氖气在等离子体与电子碰撞应用中的能量阈值优势

氖气的第一电离能(21.564541 ± 0.000007 eV)精确地位于氦气(24.587387 eV)与氩气(15.759610 eV)之间,且显著低于氦气约3.02 eV [1]。这一约12.3%的差异在等离子体放电应用中具有工程意义:较低的击穿电压阈值可降低电源设计复杂度与绝缘要求,而高于氩气的电离能则保证了更稳定的放电均匀性。在介质阻挡放电(DBD)研究中,氖气在2–8 mm气隙下可轻松实现均匀辉光放电,其放电电流密度略小于同等条件下的氦气,电流脉冲更宽——这些差异均源于电离能与电子输运特性的复合效应 [2]。

等离子体物理 气体放电 电子碰撞截面

折射率色散对比:氖气在紫外至近红外光谱校准中的独特光学特性

氖气在深紫外至近红外波段的折射率色散行为与氩气、氪气、氙气存在系统性差异。Bideau-Mehu等(1981)采用法布里-珀罗干涉法在253.7–140.4 nm波长范围内精确测量了稀有气体的折射率,并给出了Sellmeier形式的色散关系 [1]。实验数据显示,氖气在该深紫外波段的折射率色散曲线与氩气、氪气产生可明确区分的变化轨迹,这一光学特性的差异使其成为波长校准光源的关键区分依据。商用光谱校准灯产品线中,氖灯在800–3400 nm近红外波段提供大量中高强度谱线,而氩灯覆盖696–1704 nm、氪灯覆盖427–893 nm、氙灯覆盖916–1984 nm [2]。

光谱校准 折射率计量 光学系统设计

同位素丰度对比:氖-20超高天然丰度对同位素分离与溯源应用的价值

氖气在天然同位素组成上与氪气、氙气等重稀有气体形成鲜明对比:其最轻同位素²⁰Ne的天然丰度高达90.48%,而²¹Ne仅占0.27%,²²Ne占9.25% [1]。相比之下,氪气有6种稳定同位素(丰度分布更分散),氙气有9种稳定同位素。氖气高度集中的同位素分布特征使其在特定应用中具有独特价值:一是同位素分离工艺中,目标同位素(²⁰Ne或²²Ne)的高初始丰度可降低分离能耗与级联规模;二是宇宙成因核素研究中,大气氖的²⁰Ne/²²Ne = 9.80 ± 0.08 和 ²⁰Ne/²¹Ne = 338.0 ± 2.5 的精确比值是地球化学溯源和太阳风成分分析的基准参考 [2]。

同位素地球化学 质谱分析 稀有气体溯源

泄漏检测灵敏度对比:氖气质谱检漏的可实现灵敏度与系统改装可行性

在质谱泄漏检测领域,氦气因扩散系数高和本底低而成为主流示踪气体,但其在特定应用场景下存在局限性——例如在低温系统中,氦气的低沸点(4.2 K)可能导致其在检测前已大量气化逃逸。氖气提供了替代方案:研究表明,商用氦质谱检漏仪(如DuPont 120SSA/24-120型)可通过更换磁铁并重新调谐至氖峰,实现氖气检测模式转换,其灵敏度可达2 × 10⁻⁹ atm·cc/sec/division [1][2]。虽然氦质谱检漏的理论最低可检漏率可达5 × 10⁻¹² Pa·m³/s [3],但氖气的较高沸点(27.1 K)使其在低温储罐、超导磁体冷却管路等场景下具有工程实用性优势。

质谱检漏 低温泄漏检测 示踪气体选型

准分子激光混合气体体积占比对比:氖气作为主载气的不可替代性

在现代半导体光刻用深紫外(DUV)准分子激光器中,ArF(193 nm)和KrF(248 nm)激光体系的气体混合比例具有高度精确的工程规定性。氖气在其中并非可选的“惰性稀释剂”,而是占据主导体积分数的关键组分:在ArF激光(193 nm)混合气体中,氖气占96–97.5%(体积比),在KrF激光(248 nm)混合气体中同样占主导地位 [1]。这一高体积占比的设计基础在于氖气的原子质量、电子碰撞截面和能量转移动力学特性与激发态ArF*和KrF*分子的形成效率高度匹配,而氦气或氩气无法提供同等的能级匹配和缓冲效率 [2]。

半导体光刻 准分子激光混合气体 ArF/KrF激光

氖气最佳科研与工业应用场景:基于差异化证据的选型决策


深紫外准分子激光光刻(193 nm ArF / 248 nm KrF)

半导体晶圆厂在ArF和KrF准分子激光器运行中必须使用高纯氖气(≥99.999%)作为主缓冲气体。氖气在混合气体中占96–97.5%的体积比,任何以氦气或氩气替代的尝试都将导致激光输出功率大幅下降、能量稳定性劣化甚至无法激发 [1]。选型依据:氖气的原子质量(20.18 amu)和第一电离能(21.56 eV)与激发态准分子形成动力学精确匹配,这是激光器设计中的硬性约束条件 [2]。

近红外光谱仪波长校准(800–3400 nm)

光谱仪制造商和光学计量实验室在近红外波段进行波长校准和分辨率测试时,应优先选择氖气放电灯而非氩灯、氪灯或氙灯。氖灯在800–3400 nm范围内提供大量中高强度的发射谱线,谱线密度显著高于其他稀有气体校准灯 [1]。选型依据:其他稀有气体灯在近红外波段或谱线稀疏(氪灯仅覆盖至893 nm),或谱线分布不适配高精度分辨率测试(氙灯谱线集中于916–1984 nm) [2]。

低温系统泄漏检测(液氖/液氢温区)

液氢储罐、超导磁体冷却管路等运行于20–30 K温区的低温系统,在进行泄漏检测时,以氖气替代氦气作为示踪气体可获得更高的检测结果可重复性。氖气的沸点为27.1 K,远高于氦气的4.2 K,在低温环境下不易因蒸发而影响质谱信号稳定性。经改装的氖气质谱检漏仪灵敏度可达2 × 10⁻⁹ atm·cc/sec/division [1]。选型依据:沸点差异带来相态稳定性优势,克服了灵敏度略低的权衡,适用于对检测重复性要求高于绝对灵敏度的低温工程场景。

同位素分离与地球化学示踪分析

氖气同位素分离装置(如²²Ne生产)和稀有气体质谱实验室在进行地球化学溯源分析时,需利用氖气的独特同位素分布特征。²⁰Ne的天然丰度高达90.48%,大气²⁰Ne/²²Ne = 9.80 ± 0.08 [1][2]。选型依据:相比氪气(6种稳定同位素)和氙气(9种稳定同位素),氖气高度集中的同位素分布大幅降低了分离能耗和同位素比值测量的系统误差,是地幔脱气、宇宙成因核素等研究的首选示踪元素。

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